7-Chloro-1-(2-methoxyphenyl)-1-oxoheptane
Overview
Description
7-Chloro-1-(2-methoxyphenyl)-1-oxoheptane, commonly referred to as 7-CMO, is a synthetic compound with a wide range of applications in scientific research. It is an important chemical intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals. 7-CMO is also used as a reagent in organic synthesis and as a catalyst in various reactions.
Scientific Research Applications
Atmospheric Reactivity of Methoxyphenols
Methoxyphenols, emitted from lignin pyrolysis, are studied for their atmospheric reactivity, which includes gas-phase, particle-phase, and aqueous-phase reactions, as well as secondary organic aerosol (SOA) formation. These compounds, including 7-Chloro-1-(2-methoxyphenyl)-1-oxoheptane, could be investigated for their environmental impact, especially regarding biomass burning and SOA formation potentials (Liu, Chen, & Chen, 2022).
Methoxychlor as an Environmental Estrogen Model
Research on Methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, outlines its metabolism into active estrogenic forms. Studies on compounds like this compound could explore similar metabolic pathways and their implications for environmental and health safety (Cummings, 1997).
Pharmaceutical and Biotechnological Applications
The pharmacological properties of natural products, such as osthole, and their derivatives have been extensively reviewed. These studies highlight the diverse biological activities, including neuroprotective, immunomodulatory, and anticancer effects. Research into this compound could similarly explore its potential pharmacological applications, leveraging its chemical structure for therapeutic purposes (Zhang, Leung, Cheung, & Chan, 2015).
Catalytic and Chemical Transformations
Studies on catalytic oxidation and chemical transformations of hydrocarbons offer insights into the synthetic utility of compounds like this compound. Research into selective catalytic oxidation and the generation of industrially relevant intermediates could reveal applications in chemical synthesis and industrial processes (Cao, Zhu, Yang, Xu, Yu, & Xu, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-chloro-1-(2-methoxyphenyl)heptan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2/c1-17-14-10-6-5-8-12(14)13(16)9-4-2-3-7-11-15/h5-6,8,10H,2-4,7,9,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLPMYNLTMKGIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCCCCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645183 | |
Record name | 7-Chloro-1-(2-methoxyphenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898786-37-3 | |
Record name | 7-Chloro-1-(2-methoxyphenyl)-1-heptanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898786-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-1-(2-methoxyphenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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